molecular formula C8H10F2O4 B2969060 2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 2144613-57-8

2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid

Cat. No.: B2969060
CAS No.: 2144613-57-8
M. Wt: 208.161
InChI Key: BPNAEFHTHOHVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is to start with 2,2-Difluorocyclopropanecarboxylic acid (CAS number 107873-03-0) as a precursor. This compound has a 3-membered ring substituted with two fluorines and a carboxylic acid group. The inductive effect introduced by the gem-difluorination enhances its acidity compared to the non-fluorinated species. The carboxylic acid functionality allows it to be attached to molecular scaffolds through esterification. Additionally, it can undergo functional group conversions to form acyl halides, isocyanates, and amines, providing varied reactivities .


Chemical Reactions Analysis

  • Friedel-Crafts Acylation : An unexpected ring-opening mechanism has been observed when 2,2-difluorocyclopropanecarboxylic acid reacts with arenes in Friedel-Crafts acylation. The formation of the acylium ion destabilizes the strained 3-membered ring, leading to the ring-opening reaction .

Physical and Chemical Properties Analysis

  • Melting Point : Approximately 60°C - 65°C .
  • Appearance : Off-white powder .
  • Refractive Index : 1.351 (lit.) .
  • Boiling Point : 117-118°C (lit.) .
  • Density : 1.509 g/mL at 25°C (lit.) .

Properties

IUPAC Name

2-[(2,2-difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O4/c1-14-7(13)5(6(11)12)2-4-3-8(4,9)10/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNAEFHTHOHVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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